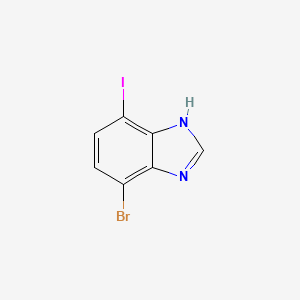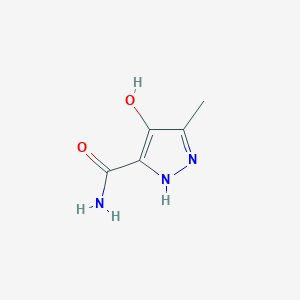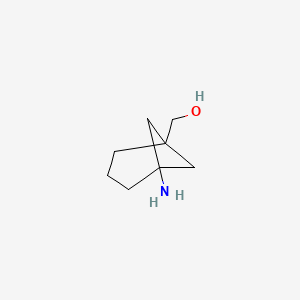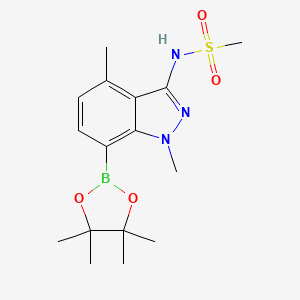
3-Nitro-4-(trifluoromethoxy)benzyl alcohol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-(trifluoromethoxy)benzyl alcohol is an organic compound with the molecular formula C8H6F3NO3 It is characterized by the presence of a nitro group (NO2) and a trifluoromethoxy group (OCF3) attached to a benzene ring, along with a benzyl alcohol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(trifluoromethoxy)benzyl alcohol typically involves the nitration of 4-(trifluoromethoxy)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes nitration, reduction, and purification steps to obtain the desired product with high purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or using sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2/Pd-C, NaBH4, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of 3-nitro-4-(trifluoromethoxy)benzaldehyde or 3-nitro-4-(trifluoromethoxy)benzoic acid.
Reduction: Formation of 3-amino-4-(trifluoromethoxy)benzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-4-(trifluoromethoxy)benzyl alcohol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)benzyl alcohol depends on its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and interaction with intracellular targets.
Vergleich Mit ähnlichen Verbindungen
4-(Trifluoromethoxy)benzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitrobenzyl alcohol: Lacks the trifluoromethoxy group, resulting in different physicochemical properties and biological activities.
4-Nitrobenzyl alcohol: Similar to 3-nitrobenzyl alcohol but with the nitro group in a different position, affecting its reactivity and applications.
Uniqueness: 3-Nitro-4-(trifluoromethoxy)benzyl alcohol is unique due to the presence of both nitro and trifluoromethoxy groups, which impart distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO4 |
|---|---|
Molekulargewicht |
237.13 g/mol |
IUPAC-Name |
[3-nitro-4-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H6F3NO4/c9-8(10,11)16-7-2-1-5(4-13)3-6(7)12(14)15/h1-3,13H,4H2 |
InChI-Schlüssel |
PKZJDUBYGUFLFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CO)[N+](=O)[O-])OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Chloro-3-iodo-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B15203328.png)

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
![4',6-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15203359.png)



![8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B15203385.png)



![4-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15203404.png)

